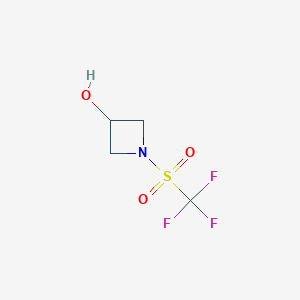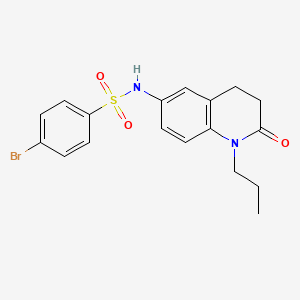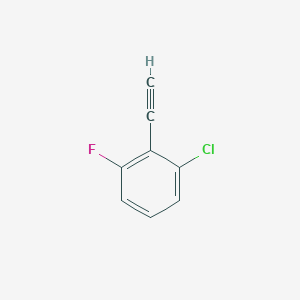
1-Chloro-2-ethynyl-3-fluorobenzene
Overview
Description
1-Chloro-2-ethynyl-3-fluorobenzene is an organic compound with the molecular formula C8H4ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, an ethynyl group at the second position, and a fluorine atom at the third position
Mechanism of Action
Target of Action
It’s known that benzene derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives can influence a variety of biochemical pathways depending on their specific functional groups and the cells they interact with .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (15457 g/mol) and its liquid state at room temperature suggest that it may have good bioavailability .
Result of Action
Benzene derivatives can have a wide range of effects, from activating or inhibiting enzymes to interacting with cell receptors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-2-ethynyl-3-fluorobenzene. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethynyl-3-fluorobenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with chlorine, ethynyl, and fluorine groups.
Sonogashira Coupling: This method involves the coupling of a halogenated benzene derivative with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
1-Chloro-2-ethynyl-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with hydrogen halides or other electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles.
Addition Reactions: Reagents such as hydrogen halides and catalysts like palladium are used under controlled conditions.
Oxidation and Reduction Reactions: Reagents like potassium permanganate for oxidation and hydrogen gas with a metal catalyst for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Addition Reactions: Products include haloalkenes and other addition products.
Oxidation and Reduction Reactions: Products include ketones, alcohols, and alkanes.
Scientific Research Applications
1-Chloro-2-ethynyl-3-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Chloro-2-ethynyl-3-fluorobenzene can be compared with similar compounds such as:
1-Chloro-3-ethynyl-2-fluorobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Ethynyl-3-fluorobenzene: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
1-Chloro-2-fluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-chloro-2-ethynyl-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXZDKIPMCBQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
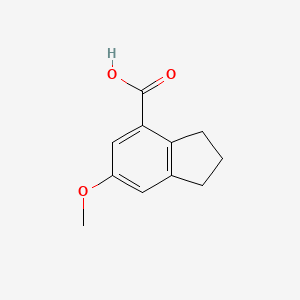
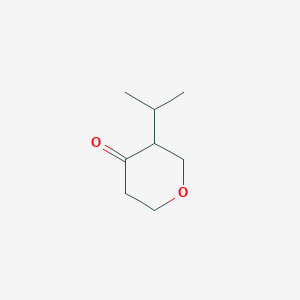
![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358639.png)
![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2358640.png)
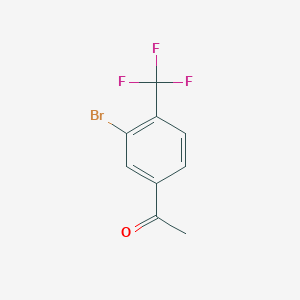
![2-(4-fluorophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2358644.png)
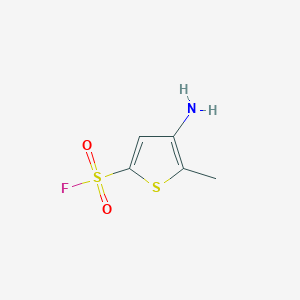
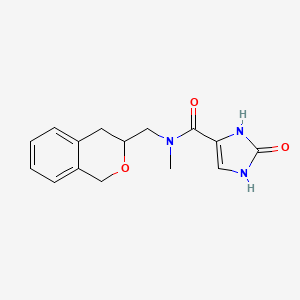

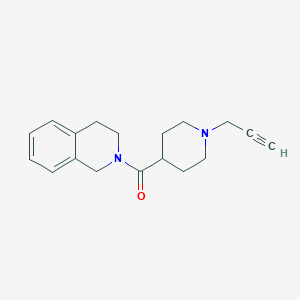

![3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2358653.png)
